5,8,11,14-Heneicosatetraynoic acid

Übersicht

Beschreibung

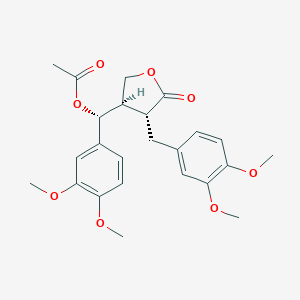

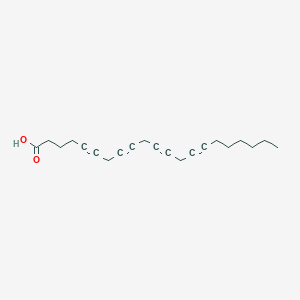

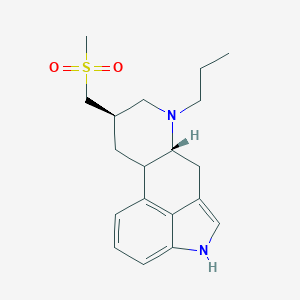

5,8,11,14-Heneicosatetraynoic acid is a heterocyclic organic compound . It is an arachidonic acid analog . It is used for experimental and research purposes .

Molecular Structure Analysis

The molecular formula of 5,8,11,14-Heneicosatetraynoic acid is C21H26O2 . The molecular weight is 310.43 g/mol .Physical And Chemical Properties Analysis

5,8,11,14-Heneicosatetraynoic acid has a density of 0.9±0.1 g/cm3 . Its boiling point is 452.7±24.0 °C at 760 mmHg . The vapor pressure is 0.0±2.4 mmHg at 25°C . The enthalpy of vaporization is 78.0±6.0 kJ/mol . The flash point is 349.3±18.0 °C . The index of refraction is 1.499 . The molar refractivity is 101.1±0.3 cm3 . It has 2 H bond acceptors and 1 H bond donor . It has 15 freely rotating bonds .Wissenschaftliche Forschungsanwendungen

Biosynthesis of Slow Reacting Substance of Anaphylaxis : It is proposed as an intermediate in this biosynthesis, as explored in the study "The autoxidation of arachidonic acid: formation of the proposed SRS-A intermediate" by Porter et al. (1979) (Porter, Wolf, Yarbro, & Weenen, 1979).

Acne Treatment : Topically applied 2% solutions significantly reduced sebum excretion in acne patients, as detailed in "Topical Tetraynoic Acid and Sebum Excretion" by Burton & Shuster (1970) (Burton & Shuster, 1970).

Inhibition of Fatty Acid Conversion : It inhibits the conversion of linoleate to arachidonate and arachidonate to specific products, as noted in Coniglio et al.'s "Effect of eicosa-5,8,11,14-tetraynoic acid on fatty acid composition of selected organs in the rat" (1976) (Coniglio, Buch, & Grogan, 1976).

Lipoxygenase Inactivation : This acid inactivates soybean lipoxygenase irreversibly and time-dependently, as explained in "The mechanism of inactivation of lipoxygenases by acetylenic fatty acids" by Kühn et al. (1984) (Kühn, Holzhütter, Schewe, Hiebsch, & Rapoport, 1984).

Inhibition of Neutrophil Degranulation : It can inhibit degranulation induced by certain hydroxylated fatty acids, as discussed in "Monohydroxyeicosatetraenoic acids (HETEs) induce degranulation of human neutrophils" by Stenson & Parker (1980) (Stenson & Parker, 1980).

Formation of Polar Metabolites : Its oxygenation leads to the formation of major polar metabolites, as seen in "Oxygenation of 5,8,11-eicosatrienoic acid by prostaglandin endoperoxide synthase and by cytochrome P450 monooxygenase: structure and mechanism of formation of major metabolites" by Oliw et al. (1993) (Oliw, Hömsten, Sprecher, & Hamberg, 1993).

GC-MS Analysis of Biological Fluids : It is used as an index in GC-MS analysis for studying 5-lipoxygenation of arachidonic acid, as reported in "Measurement of 5-hydroxyeicosatetraenoic acid (5-HETE) in biological fluids by GCMS" by Ogletree et al. (1982) (Ogletree, Schlesinger, Nettleman, & Hubbard, 1982).

Esterification into Membrane Phospholipids : This acid can be esterified into membrane phospholipids, potentially altering membrane characteristics, as explored in Stenson & Parker's study "Metabolism of arachidonic acid in ionophore-stimulated neutrophils. Esterification of a hydroxylated metabolite into phospholipids" (1979) (Stenson & Parker, 1979).

Eigenschaften

IUPAC Name |

henicosa-5,8,11,14-tetraynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23/h2-6,9,12,15,18-20H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEJNSDDZSLEWPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC#CCC#CCC#CCC#CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20173745 | |

| Record name | 5,8,11,14-Heneicosatetraynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,8,11,14-Heneicosatetraynoic acid | |

CAS RN |

19960-58-8 | |

| Record name | 5,8,11,14-Heneicosatetraynoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019960588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,8,11,14-Heneicosatetraynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

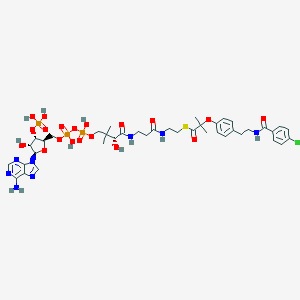

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,2-Dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B19340.png)